molecular formula C19H19NO2 B3964646 1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B3964646
M. Wt: 293.4 g/mol
InChI Key: QBEFMFXSGXRVKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is a core structure in many biologically and pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of benzylamine with 4-methylbenzyl chloride in the presence of a base, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in the body .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromobenzyl)pyrrolidine-2,5-dione: Similar structure with a bromine atom at the benzyl position.

    1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Contains a sulfur atom instead of a benzyl group.

    Pyrrolidine-2,5-dione: The core structure without additional substituents.

Uniqueness

1-Benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methylphenyl groups enhances its potential interactions with biological targets and its versatility in chemical reactions .

Properties

IUPAC Name

1-benzyl-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-9-15(10-8-14)11-17-12-18(21)20(19(17)22)13-16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEFMFXSGXRVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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